molecular formula C19H17FN2O3 B5049792 2-[(3-fluorophenoxy)methyl]-N-(2-methylbenzyl)-1,3-oxazole-4-carboxamide

2-[(3-fluorophenoxy)methyl]-N-(2-methylbenzyl)-1,3-oxazole-4-carboxamide

Cat. No. B5049792
M. Wt: 340.3 g/mol
InChI Key: UODJKMBERJGUIK-UHFFFAOYSA-N
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Description

This compound is an oxazole derivative. Oxazoles are aromatic molecules that contain a five-membered ring with two heteroatoms, one of which is an oxygen atom and the other is a nitrogen atom . The presence of the fluorophenoxy group suggests that this compound might have interesting chemical properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains an oxazole ring, a fluorophenoxy group, and a methylbenzyl group . These groups could potentially influence the compound’s reactivity, stability, and other physical and chemical properties.


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its structure and the conditions under which it’s subjected. The oxazole ring is aromatic and thus relatively stable, but it can participate in reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity, and the aromatic oxazole ring could contribute to its stability .

properties

IUPAC Name

2-[(3-fluorophenoxy)methyl]-N-[(2-methylphenyl)methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-13-5-2-3-6-14(13)10-21-19(23)17-11-25-18(22-17)12-24-16-8-4-7-15(20)9-16/h2-9,11H,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODJKMBERJGUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2=COC(=N2)COC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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